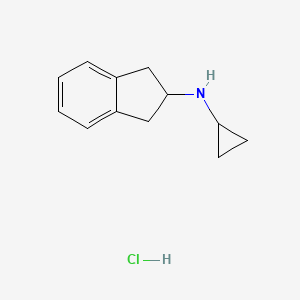

N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

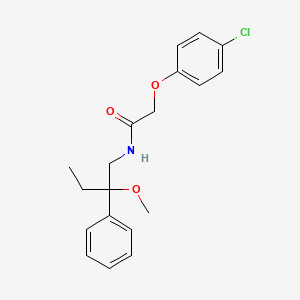

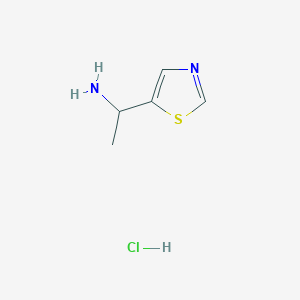

N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound with the CAS Number: 2580214-72-6 . It has a molecular weight of 209.72 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine hydrochloride is1S/C12H15N.ClH/c1-2-4-10-8-12 (7-9 (10)3-1)13-11-5-6-11;/h1-4,11-13H,5-8H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a powder that is stored at room temperature .科学的研究の応用

Synthesis Techniques :

- Kozhushkov et al. (2010) discussed the productive synthesis of 1-ethynylcyclopropylamine, which is a dimethylpropargylamine surrogate, prepared as hydrochlorides from cyclopropylacetylene (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).

Applications in Biologically Active Compounds :

- Feng, Hao, Liu, & Buchwald (2019) explored the diastereo- and enantioselective synthesis of various types of polysubstituted aminocyclobutanes and aminocyclopropanes, highlighting their importance in biologically active compounds (Feng, Hao, Liu, & Buchwald, 2019).

Cyclopropylation Reactions :

- Bénard, Neuville, & Zhu (2010) reported the copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid, demonstrating the formation of N-cyclopropyl derivatives (Bénard, Neuville, & Zhu, 2010).

Cyclopropane in Medicinal Chemistry :

- Gagnon et al. (2007) discussed the direct N-cyclopropylation of cyclic amides and azoles, highlighting the relevance of cyclopropanes in medicinal chemistry due to their unique spatial and electronic features and high metabolic stability (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).

Mechanistic Insights in Synthesis :

- Wipf, Kendall, & Stephenson (2003) described a methodology for allylic amine and C-cyclopropylalkylamine syntheses, offering insights into the transition states and mechanisms involved in cyclopropanation reactions (Wipf, Kendall, & Stephenson, 2003).

Enantioselective Gelation :

- Maeda, Mochizuki, Osato, & Yashima (2011) synthesized novel poly(phenylacetylene)s bearing a β-cyclodextrin residue, demonstrating unique enantioselective gelation in response to the chirality of a chiral amine (Maeda, Mochizuki, Osato, & Yashima, 2011).

Cyclopropanation and C-H Insertion Reactions :

- Archambeau, Miege, Meyer, & Cossy (2015) discussed the activation of unsaturated carbon-carbon bonds by transition metal catalysts, specifically focusing on cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes (Archambeau, Miege, Meyer, & Cossy, 2015).

Safety and Hazards

The safety information for N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-2-4-10-8-12(7-9(10)3-1)13-11-5-6-11;/h1-4,11-13H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMUVZVVHHPAII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CC3=CC=CC=C3C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2715306.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2715309.png)

![N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B2715311.png)

![Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B2715312.png)

![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2715317.png)